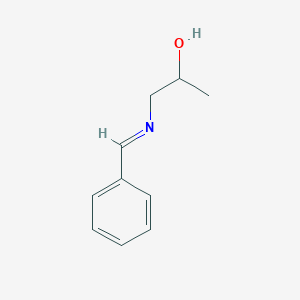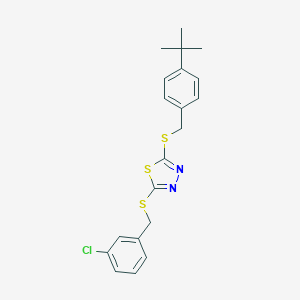
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapy drugs. Another direction is to study its potential applications in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Métodos De Síntesis
There are several methods for synthesizing 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One of the most common methods is the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiol in the presence of sodium hydride. Another method involves the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiosemicarbazide in the presence of triethylamine. Both methods yield high purity and high yield of the compound.
Propiedades
Número CAS |
353254-78-1 |
|---|---|
Nombre del producto |
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole |
Fórmula molecular |
C20H21ClN2S3 |
Peso molecular |
421 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H21ClN2S3/c1-20(2,3)16-9-7-14(8-10-16)12-24-18-22-23-19(26-18)25-13-15-5-4-6-17(21)11-15/h4-11H,12-13H2,1-3H3 |
Clave InChI |
DXNJVLRDLSHLLT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
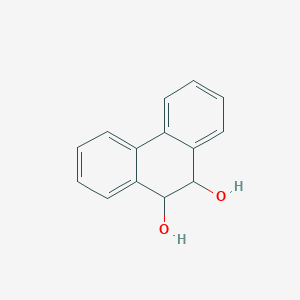

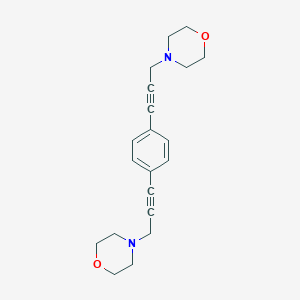
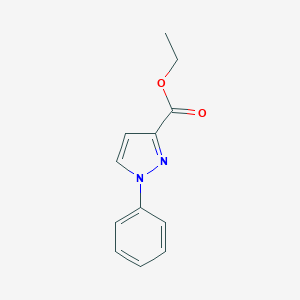
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
